Ophiopogonoside A

Description

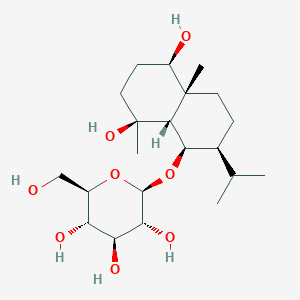

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H38O8 |

|---|---|

Molecular Weight |

418.5 g/mol |

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(1R,2S,4aR,5R,8S,8aR)-5,8-dihydroxy-4a,8-dimethyl-2-propan-2-yl-1,2,3,4,5,6,7,8a-octahydronaphthalen-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C21H38O8/c1-10(2)11-5-7-20(3)13(23)6-8-21(4,27)18(20)17(11)29-19-16(26)15(25)14(24)12(9-22)28-19/h10-19,22-27H,5-9H2,1-4H3/t11-,12+,13+,14+,15-,16+,17+,18-,19-,20-,21-/m0/s1 |

InChI Key |

DQRUOTCFENUXKV-YQVANZONSA-N |

Isomeric SMILES |

CC(C)[C@@H]1CC[C@]2([C@@H](CC[C@]([C@H]2[C@@H]1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)(C)O)O)C |

Canonical SMILES |

CC(C)C1CCC2(C(CCC(C2C1OC3C(C(C(C(O3)CO)O)O)O)(C)O)O)C |

Synonyms |

ophiopogonoside A |

Origin of Product |

United States |

Foundational & Exploratory

Ophiopogonoside A: A Technical Guide to Its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophiopogonoside A is a steroidal saponin found in the roots of Ophiopogon japonicus (L.f) Ker-Gawl, a perennial herb widely used in traditional medicine. It is important to note that in scientific literature, the compound "Ophiopogonin D" is more commonly referenced and extensively studied. It is plausible that this compound is a less common synonym or a closely related steroidal glycoside. This guide will focus on the isolation and natural source of these key saponins from Ophiopogon japonicus, with a primary focus on the methodologies applicable to Ophiopogonin D as a representative compound.

Ophiopogon japonicus, belonging to the Liliaceae family, is the primary natural source of a variety of bioactive compounds, including steroidal saponins, homoisoflavonoids, and polysaccharides.[1][2][3] The tuberous roots of the plant are the principal part used for the extraction of these compounds.[2] The concentration of these active constituents, such as Ophiopogonin D, can be influenced by cultivation practices.[1]

Data Presentation: Extraction and Enrichment of Bioactive Compounds from Ophiopogon japonicus

The following table summarizes quantitative data from various studies on the extraction and enrichment of saponins and other compounds from Ophiopogon japonicus. This data provides a comparative overview of the efficiency of different extraction and purification methods.

| Extraction/Purification Step | Solvent/Method | Starting Material | Parameter Measured | Result | Reference |

| Solvent Extraction | Chloroform/Methanol (1:1, v/v) | Dried root powder | Extract Yield | 3.89 ± 0.15% (w/w) | [4] |

| Solvent Extraction | Methanol | Dried root powder | Extract Yield | 7.93 ± 0.21% (w/w) | [4] |

| Solvent Extraction | 70% Ethanol | Dried root powder | Extract Yield | 11.25 ± 0.42% (w/w) | [4] |

| Macroporous Resin Enrichment | XAD-7HP Resin | Crude extract from fibrous roots | Total Steroidal Saponins (TSS) Content | Increased from 1.83% to 13.86% | [5] |

| Macroporous Resin Enrichment | XAD-7HP Resin | Crude extract from fibrous roots | TSS Enrichment Factor | 7.59-fold | [5] |

| Macroporous Resin Enrichment | XAD-7HP Resin | Crude extract from fibrous roots | TSS Recovery Yield | 82.68% | [5] |

Experimental Protocols

The isolation of Ophiopogonin D and related saponins from Ophiopogon japonicus typically involves a multi-step process of extraction, partitioning, and chromatographic purification.

Extraction of Crude Saponins

This protocol describes a common method for obtaining a crude saponin extract from the dried roots of Ophiopogon japonicus.

-

Materials:

-

Dried and powdered roots of Ophiopogon japonicus

-

75% Ethanol (v/v) in water

-

Rotary evaporator

-

Filtration apparatus

-

-

Procedure:

-

The dried, powdered roots of Ophiopogon japonicus (1.0 g) are subjected to ultrasonication with 10 mL of a 75:25 ethanol-water mixture for 120 minutes.[6]

-

This extraction process is repeated twice.[6]

-

The extracts from both repetitions are combined and filtered to remove solid plant material.

-

The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield the crude extract.[6]

-

Enrichment of Total Steroidal Saponins (TSS) by Macroporous Resin

This step aims to separate the target saponins from other components in the crude extract, such as polysaccharides and pigments.

-

Materials:

-

Crude extract from the previous step

-

XAD-7HP macroporous adsorption resin

-

Chromatography column

-

Deionized water

-

80% Ethanol (v/v) in water

-

-

Procedure:

-

The crude extract is dissolved in deionized water.

-

A chromatography column is packed with XAD-7HP resin.

-

The aqueous solution of the crude extract is loaded onto the column.

-

The column is first washed with deionized water to remove highly polar impurities like sugars.

-

The saponins are then eluted from the resin using 80% ethanol.[5] The fraction containing the total steroidal saponins is collected.

-

Isolation of Ophiopogonin D by Column Chromatography

The final purification of Ophiopogonin D is achieved through one or more rounds of column chromatography.

-

Materials:

-

Enriched saponin fraction

-

Silica gel for column chromatography

-

A suitable solvent system for elution (e.g., a gradient of chloroform-methanol or ethyl acetate-methanol)

-

Thin Layer Chromatography (TLC) plates for monitoring fractions

-

High-Performance Liquid Chromatography (HPLC) system for final purification and analysis

-

-

Procedure:

-

The enriched saponin fraction is adsorbed onto a small amount of silica gel.

-

A larger chromatography column is packed with silica gel and equilibrated with the initial, less polar mobile phase.

-

The adsorbed sample is loaded onto the top of the column.

-

The column is eluted with a solvent gradient of increasing polarity.

-

Fractions are collected and monitored by TLC. Fractions containing the compound of interest (with a similar Rf value to a standard, if available) are pooled.

-

The pooled fractions may be subjected to further purification by preparative HPLC on a C18 column to obtain highly pure Ophiopogonin D.[7]

-

Visualizations

Isolation Workflow

Caption: General workflow for the isolation of Ophiopogonin D.

Signaling Pathway of Ophiopogonin D

Ophiopogonin D has been shown to exert its biological effects through the modulation of various signaling pathways. One such pathway is the STAT3 signaling cascade, which is often implicated in cancer.

Caption: Inhibition of the STAT3 signaling pathway by Ophiopogonin D.

References

- 1. Uniconazole-mediated growth regulation in Ophiopogon japonicus: yield maximization vs. medicinal quality trade-offs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Ophiopogonin D: review of pharmacological activity [frontiersin.org]

- 4. Homoisoflavonoids and the Antioxidant Activity of Ophiopogon japonicus Root - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enrichment and separation of steroidal saponins from the fibrous roots of Ophiopogon japonicus using macroporous adsorption resins - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. shimadzu.com.cn [shimadzu.com.cn]

- 7. Quantitative determination of ophiopogonin d by liquid chromatography/electrospray ionization mass spectrometry and its pharmacokinetics in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure of Ophiopogonoside A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ophiopogonoside A, a naturally occurring sesquiterpene glycoside, has been identified as a constituent of Ophiopogon japonicus and Liriope muscari, plants with a long history of use in traditional medicine. This technical guide provides a comprehensive overview of the chemical structure of this compound, including its detailed spectroscopic data and the experimental protocols for its isolation and characterization. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound is classified as a cis-eudesmane sesquiterpene glycoside.[1] Its chemical structure has been elucidated as 1β,4β,6β-trihydroxy-cis-eudesmane-6-O-β-D-glucopyranoside.[1] The core of the molecule is a bicyclic sesquiterpene skeleton of the eudesmane type, characterized by a specific stereochemistry. A β-D-glucopyranoside moiety is attached at the C-6 position of the eudesmane core.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₁H₃₈O₈ | [2] |

| Molecular Weight | 418.52 g/mol | [2] |

| CAS Number | 791849-22-4 | [2] |

| Appearance | White amorphous powder | [1] |

Spectroscopic Data for Structural Elucidation

The definitive structure of this compound was determined through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR data provide a detailed fingerprint of the molecular structure of this compound. The assignments for the aglycone and the glucose moiety are presented in the table below. The data was recorded in C₅D₅N.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in C₅D₅N)

| Position | ¹³C (δc) | ¹H (δH, mult., J in Hz) |

| Aglycone | ||

| 1 | 74.8 | 3.68 (t, 3.1) |

| 2 | 25.5 | 1.85 (m), 1.65 (m) |

| 3 | 31.2 | 1.45 (m), 1.35 (m) |

| 4 | 71.5 | - |

| 5 | 56.5 | 1.68 (dd, 11.5, 3.1) |

| 6 | 79.5 | 4.25 (t, 10.5) |

| 7 | 53.6 | 1.95 (m) |

| 8 | 22.8 | 1.60 (m), 1.50 (m) |

| 9 | 42.1 | 2.10 (m), 1.25 (m) |

| 10 | 38.2 | - |

| 11 | 29.5 | 2.25 (m) |

| 12 | 21.5 | 0.95 (d, 6.8) |

| 13 | 21.2 | 0.92 (d, 6.8) |

| 14 | 28.5 | 1.25 (s) |

| 15 | 18.5 | 1.15 (s) |

| Glucose Moiety | ||

| 1' | 103.2 | 5.15 (d, 7.8) |

| 2' | 75.6 | 4.15 (dd, 9.0, 7.8) |

| 3' | 78.8 | 4.35 (t, 9.0) |

| 4' | 72.1 | 4.30 (t, 9.0) |

| 5' | 78.5 | 3.95 (m) |

| 6' | 63.2 | 4.55 (dd, 11.5, 2.5), 4.40 (dd, 11.5, 5.0) |

Data sourced from Cheng et al., J. Nat. Prod. 2004, 67, 10, 1761-1763.

Mass Spectrometry (MS) Data

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was instrumental in determining the molecular formula of this compound.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Found m/z |

| [M + Na]⁺ | 441.2464 | 441.2462 |

Data confirms the molecular formula as C₂₁H₃₈O₈. Detailed fragmentation patterns are not extensively reported in the primary literature.

Experimental Protocols

The following protocols are summarized from the methodologies reported for the successful isolation and structural elucidation of this compound.

Plant Material

The tubers of Ophiopogon japonicus (Thunb.) Ker-Gawl. were collected and authenticated. A voucher specimen should be deposited in a recognized herbarium for reference.

Extraction and Isolation

The air-dried and powdered tubers of O. japonicus are subjected to extraction with a suitable solvent system, typically starting with a less polar solvent and progressing to more polar solvents.

Structural Elucidation

The purified this compound is subjected to a suite of spectroscopic analyses to determine its structure.

-

Mass Spectrometry: HRESIMS is used to determine the exact mass and molecular formula.

-

NMR Spectroscopy:

-

¹H NMR is used to identify the proton environments and their connectivities.

-

¹³C NMR and DEPT experiments are used to determine the number and types of carbon atoms.

-

2D NMR techniques (COSY, HSQC, HMBC) are employed to establish the complete connectivity of the molecule, including the attachment of the sugar moiety to the aglycone.

-

-

Acid Hydrolysis: To confirm the identity of the sugar moiety, acid hydrolysis of this compound can be performed, followed by chromatographic analysis of the sugar residue and comparison with an authentic sample of D-glucose.

Biological Activity and Signaling Pathways

Currently, there is limited information in the scientific literature specifically detailing the biological activities and the direct signaling pathways modulated by purified this compound. While extracts of Ophiopogon japonicus are known to possess a range of pharmacological properties, including anti-inflammatory and neuroprotective effects, the specific contribution of this compound to these activities is an area for future research. Consequently, a signaling pathway diagram for this compound cannot be provided at this time. The diagram below illustrates the general logical workflow for investigating the biological activity of a purified natural product like this compound.

Conclusion

This compound is a well-characterized cis-eudesmane sesquiterpene glycoside from Ophiopogon japonicus and Liriope muscari. Its structure has been unequivocally established through modern spectroscopic techniques. This technical guide provides the foundational chemical data and experimental methodologies that are essential for researchers in the fields of natural products and drug discovery. Further investigation into the specific pharmacological activities and mechanisms of action of this compound is warranted to fully understand its therapeutic potential.

References

Ophiopogonoside A: Unveiling the Biological Potential of a Rare Sesquiterpene Glycoside from Ophiopogon japonicus

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Ophiopogonoside A, a unique cis-eudesmane sesquiterpene glycoside, stands as a lesser-known constituent of the well-regarded traditional Chinese medicine, Ophiopogon japonicus (Mai Dong). While the plant itself boasts a rich history of use and extensive pharmacological research into its primary active components—steroidal saponins, homoisoflavonoids, and polysaccharides—this compound remains an enigmatic molecule with a significant dearth of specific biological activity data. This technical guide provides a comprehensive overview of the current knowledge of this compound, including its discovery and structural elucidation. In the absence of direct pharmacological data, this document situates this compound within the broader context of the well-documented therapeutic effects of other major bioactive compounds from Ophiopogon japonicus. This guide serves to highlight the untapped research potential of this compound and to provide a foundational understanding of the pharmacological landscape of its botanical source for researchers and drug development professionals.

Introduction to this compound

This compound was first isolated and identified in 2004 from the tubers of Ophiopogon japonicus.[1] It is structurally defined as 1β,4β,6β-trihydroxy-cis-eudesmane-6-O-β-d-glucopyranoside.[1][2] The discovery of this compound was significant as it represented the first instance of a cis-eudesmane-type sesquiterpene being reported from the genus Ophiopogon.[1] Despite its novel structure, there has been a notable lack of follow-up research into its specific biological activities and pharmacological effects.

A 2025 study on the in vitro blood-brain barrier transport of various natural compounds found that this compound was not able to cross the barrier model. While this provides a singular piece of pharmacological data, it also underscores the limited scope of current research on this compound. Network pharmacology studies of the "Shenmai" injection, a complex traditional Chinese medicine preparation containing Ophiopogon japonicus, have identified this compound as one of the primary ingredients with potential protein targets. However, these are computational predictions and await experimental validation.

Given the scarcity of direct data on this compound, a comprehensive understanding of its potential requires an examination of the extensively studied bioactive compounds co-existing in Ophiopogon japonicus.

Pharmacological Context: Bioactive Components of Ophiopogon japonicus

Ophiopogon japonicus is a rich source of various bioactive compounds, which are broadly categorized into steroidal saponins, homoisoflavonoids, and polysaccharides. These classes of molecules have demonstrated a wide array of pharmacological activities.

Steroidal Saponins

Steroidal saponins, such as Ophiopogonin D, are among the most studied components of Ophiopogon japonicus. They have shown significant potential in several therapeutic areas.

Anti-Inflammatory Effects:

Ophiopogonin D has been shown to ameliorate colitis by inhibiting the epithelial NF-κB signaling pathway.[3] It also mitigates inflammation in diabetic nephropathy and PM2.5-induced lung inflammation by inhibiting the AMPK/NF-κB signaling pathway.[3]

Anti-Cancer Activity:

Ophiopogonin D exhibits anti-cancer properties by inducing cell cycle arrest and apoptosis.[4] In non-small cell lung carcinoma (NSCLC) cells, it has been found to inhibit the STAT3 signaling pathway.[3]

Cardiovascular Protection:

Extracts rich in steroidal saponins from Ophiopogon japonicus have demonstrated cardioprotective effects in doxorubicin-induced chronic heart failure models by inhibiting oxidative stress and inflammatory responses.[5]

Experimental Protocol: Anti-inflammatory Activity of Ophiopogonin D

-

Cell Line: Mouse pulmonary epithelial cells.

-

Inducer: Particulate matter with a diameter of less than 2.5 µm (PM2.5).

-

Treatment: Cells were treated with Ophiopogonin D at various concentrations.

-

Assay: The expression of inflammatory markers and the activation of the AMPK/NF-κB signaling pathway were assessed using techniques such as Western blotting and ELISA.[3]

Homoisoflavonoids

Homoisoflavonoids, including methylophiopogonanone A, are another major class of bioactive compounds in Ophiopogon japonicus.

Anti-Inflammatory and Antioxidant Activities:

Homoisoflavonoids have been reported to possess anti-inflammatory and antioxidant properties. They can suppress the production of nitric oxide and other inflammatory mediators in activated immune cells. Certain homoisoflavonoids have shown potent inhibitory effects on the production of pro-inflammatory cytokines IL-1β and IL-6.

Experimental Protocol: Antioxidant Activity of Homoisoflavonoids

-

Method: Various in-vitro antioxidant assays were used, such as DPPH radical scavenging activity, ABTS radical scavenging activity, ferric reducing antioxidant power (FRAP), and cupric reducing antioxidant capacity (CUPRAC).

-

Samples: Extracts of O. japonicus and isolated homoisoflavonoids (e.g., methylophiopogonanone A and methylophiopogonanone B) were tested.

-

Analysis: The antioxidant capacity was quantified and compared to standard antioxidants.

Polysaccharides

Polysaccharides from Ophiopogon japonicus (OJPs) are known for their diverse biological activities.

Cardioprotective Effects:

OJPs have demonstrated a protective effect against myocardial ischemia by enhancing endogenous antioxidant defenses. They have also been shown to improve cardiovascular performance in diabetic rats by maintaining antioxidant enzyme levels.

Immunomodulatory and Hypoglycemic Activities:

OJPs exhibit immunomodulatory effects and have been shown to have hypoglycemic activity, making them relevant for the management of diabetes.

Neuroprotective Effects:

While specific data on this compound is lacking, polysaccharides from other medicinal plants have shown neuroprotective potential by mitigating oxidative stress, apoptosis, and neuroinflammation.

Experimental Protocol: Cardioprotective Effect of OJP1

-

Animal Model: Isoproterenol (ISO)-induced myocardial ischemia in rats.

-

Treatment: Rats were pretreated with OJP1 (100, 200, and 300 mg/kg) orally.

-

Parameters Measured: ST-segment elevation, heart index, and levels of marker enzymes (AST, LDH, CK, CK-MB) were measured. Activities of ATPases and antioxidant enzymes (SOD, GPx, CAT) were also assessed.

Signaling Pathways Associated with Ophiopogon japonicus Constituents

The pharmacological effects of the bioactive compounds in Ophiopogon japonicus are mediated through various signaling pathways.

Anti-Inflammatory Signaling:

The anti-inflammatory effects of Ophiopogonin D are linked to the inhibition of the NF-κB signaling pathway . In some contexts, this is preceded by the inhibition of the AMPK pathway .

Ophiopogonin D inhibits PM2.5-induced inflammation via the AMPK/NF-κB pathway.

Anti-Cancer Signaling:

The anti-cancer activity of Ophiopogonin D in non-small cell lung carcinoma involves the inhibition of the STAT3 signaling pathway .

Ophiopogonin D induces apoptosis and cell cycle arrest by inhibiting the STAT3 pathway.

Quantitative Data Summary

The following tables summarize the quantitative data for some of the bioactive compounds from Ophiopogon japonicus.

Table 1: Anti-inflammatory Activity of Compounds from Ophiopogon japonicus

| Compound/Extract | Assay | Target | IC50 Value | Reference |

| Ophiopogonin D | Inhibition of NO production | LPS-induced RAW 264.7 cells | Not specified | |

| Ruscogenin | Inhibition of NO production | LPS-induced RAW 264.7 cells | Not specified |

Table 2: Antioxidant Activity of Homoisoflavonoids from Ophiopogon japonicus

| Compound | Assay | Result (µmol TE/g) | Reference |

| Methylophiopogonanone A | DPPH | 31.56 ± 0.30 | |

| Methylophiopogonanone B | DPPH | 136.10 ± 0.94 | |

| Methylophiopogonanone A | ABTS | 55.59 ± 1.30 | |

| Methylophiopogonanone B | ABTS | 163.90 ± 0.50 |

Table 3: Anti-cancer Activity of Ophiopogon japonicus Extracts

| Extract | Cell Line | Assay | IC50 Value (µg/mL) at 48h | Reference |

| COJE | NCI-H1299 | Cell Viability | 259.5 ± 40.9 | |

| ZOJE | NCI-H1299 | Cell Viability | 140.6 ± 12.3 | |

| COJE | A549 | Cell Viability | 330.6 ± 45.5 | |

| ZOJE | A549 | Cell Viability | 411.8 ± 66.5 | |

| *COJE: Ophiopogon japonicus extract from Chengdu; ZOJE: Ophiopogon japonicus extract from Zhejiang. |

Conclusion and Future Directions

This compound is a structurally novel sesquiterpene glycoside from Ophiopogon japonicus that remains largely unexplored in terms of its biological activity and pharmacological potential. While the broader chemical landscape of its source plant is rich with bioactive steroidal saponins, homoisoflavonoids, and polysaccharides with demonstrable anti-inflammatory, anti-cancer, cardioprotective, and neuroprotective properties, this compound's contribution to these effects is currently unknown.

The lack of specific data on this compound presents a clear opportunity for future research. A systematic investigation into its pharmacological profile is warranted. Such studies should include a broad range of in vitro and in vivo assays to screen for anti-inflammatory, anti-cancer, antioxidant, and other activities, mirroring the research conducted on other constituents of Ophiopogon japonicus. Elucidating the biological role of this compound will not only contribute to a more complete understanding of the pharmacology of this important medicinal plant but may also unveil a new lead compound for drug development. For researchers and professionals in drug discovery, this compound represents a novel chemical entity from a well-established medicinal herb, meriting further investigation to unlock its potential therapeutic value.

References

In Vitro Mechanism of Action of Ophiopogonoside A: A Technical Overview

To the Researcher: This technical guide addresses the in vitro mechanism of action of compounds derived from Ophiopogon japonicus, with a focus on providing a framework for understanding the potential activities of Ophiopogonoside A. It is important to note that while a significant body of research exists for various bioactive molecules from Ophiopogon japonicus, scientific literature specifically detailing the in vitro mechanism of action of this compound is limited. Consequently, this document synthesizes findings from closely related compounds, such as Methylophiopogonanone A (MO-A) and other homoisoflavonoids and saponins isolated from the same plant, to infer the probable signaling pathways and cellular effects of this compound. The experimental protocols and quantitative data presented are drawn from studies on these related molecules and should be adapted and validated specifically for this compound in future research.

Core Concepts: Anti-Inflammatory, Anti-Apoptotic, and Cardioprotective Effects

Compounds from Ophiopogon japonicus have demonstrated significant therapeutic potential in vitro, primarily exhibiting anti-inflammatory, anti-apoptotic, and cardioprotective properties. These effects are attributed to the modulation of key cellular signaling pathways, including the PI3K/Akt, MAPK, and NF-κB pathways.

Quantitative Data Summary

The following tables summarize quantitative data obtained from in vitro studies on compounds structurally and functionally related to this compound. This data provides a comparative baseline for potential efficacy.

Table 1: Anti-Inflammatory Activity of Homoisoflavonoids from Ophiopogon japonicus

| Compound | Assay | Cell Line | IC50 Value (µg/mL) | Reference |

| 4'-O-Demethylophiopogonanone E | IL-1β Production | RAW 264.7 | 32.5 ± 3.5 | [1] |

| 4'-O-Demethylophiopogonanone E | IL-6 Production | RAW 264.7 | 13.4 ± 2.3 | [1] |

| Desmethylisoophiopogonone B | NO Production | RAW 264.7 | 14.1 ± 1.5 | [1] |

| 5,7-dihydroxy-6-methyl-3-(4'-hydroxybenzyl) chromone | NO Production | RAW 264.7 | 10.9 ± 0.8 | [1] |

Table 2: Cardioprotective Effects of Methylophiopogonanone A (MO-A) in a Hypoxia/Reoxygenation (H/R) Model

| Parameter | Cell Line | Treatment | Result | Reference |

| Apoptosis | H9C2 | 10 µmol/L MO-A | Significantly decreased | [2][3] |

| Bcl-2/Bax Ratio | H9C2 | 10 µmol/L MO-A | Significantly elevated | [2][3] |

| Cleaved Caspase-3 | H9C2 | 10 µmol/L MO-A | Significantly decreased | [2][3] |

| NO Production | H9C2 | 10 µmol/L MO-A | Restored | [2][3] |

Signaling Pathways

The therapeutic effects of compounds from Ophiopogon japonicus are mediated through the modulation of complex signaling networks. The following diagrams illustrate the key pathways implicated in their in vitro mechanism of action.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to elucidate the mechanism of action of compounds from Ophiopogon japonicus. These protocols can serve as a foundation for designing studies on this compound.

Cell Culture and Treatment

-

Cell Lines:

-

RAW 264.7 (Murine Macrophages): For anti-inflammatory assays.

-

H9C2 (Rat Cardiomyoblasts): For cardioprotection and apoptosis studies.

-

-

Culture Conditions:

-

Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubation is carried out at 37°C in a humidified atmosphere of 5% CO2.

-

-

Treatment:

-

For anti-inflammatory assays, RAW 264.7 cells are pre-treated with various concentrations of the test compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

For hypoxia/reoxygenation (H/R) studies, H9C2 cells are pre-treated with the test compound for a specified duration before being subjected to hypoxia (e.g., 3 hours in a hypoxic incubator with 1% O2, 5% CO2, and 94% N2) followed by reoxygenation (e.g., 16 hours in a normoxic incubator).

-

Western Blot Analysis

This technique is used to quantify the expression levels of specific proteins involved in signaling pathways.

-

Protein Extraction:

-

Treated cells are washed with ice-cold phosphate-buffered saline (PBS).

-

Cells are lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

-

Lysates are centrifuged at 14,000 x g for 15 minutes at 4°C, and the supernatant containing the total protein is collected.

-

-

Protein Quantification:

-

Protein concentration is determined using a BCA protein assay kit.

-

-

Electrophoresis and Transfer:

-

Equal amounts of protein (20-40 µg) are separated by SDS-PAGE on 10-12% polyacrylamide gels.

-

Proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is incubated with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-NF-κB p65, anti-β-actin) overnight at 4°C.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Band intensities are quantified using image analysis software (e.g., ImageJ) and normalized to a loading control (e.g., β-actin).

-

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is employed to measure the concentration of secreted cytokines in the cell culture supernatant.

-

Procedure:

-

Culture supernatants from treated cells are collected.

-

The concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β are determined using commercially available ELISA kits according to the manufacturer's instructions.

-

The absorbance is measured at 450 nm using a microplate reader.

-

A standard curve is generated to calculate the concentration of the cytokines in the samples.

-

Cell Viability and Apoptosis Assays

-

MTT Assay (Cell Viability):

-

Cells are seeded in a 96-well plate and treated with the test compound.

-

MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

The formazan crystals are dissolved in dimethyl sulfoxide (DMSO).

-

The absorbance is measured at 570 nm.

-

-

Annexin V-FITC/Propidium Iodide (PI) Staining (Apoptosis):

-

Treated cells are harvested and washed with cold PBS.

-

Cells are resuspended in binding buffer.

-

Annexin V-FITC and PI are added to the cell suspension and incubated in the dark for 15 minutes at room temperature.

-

Apoptotic cells are quantified by flow cytometry.

-

Disclaimer: The information provided in this technical guide is based on published research on compounds from Ophiopogon japonicus and is intended for research and informational purposes only. The mechanisms and protocols described should be considered as a starting point for the investigation of this compound and require specific experimental validation.

References

- 1. Geniposide inhibited lipopolysaccharide-induced apoptosis by modulating TLR4 and apoptosis-related factors in mouse mammary glands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methylophiopogonanone A Protects against Cerebral Ischemia/Reperfusion Injury and Attenuates Blood-Brain Barrier Disruption In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

The Discovery and Characterization of Ophiopogonin D in Ophiopogon japonicus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophiopogon japonicus, a member of the Liliaceae family, has been a cornerstone of traditional Chinese medicine for centuries, valued for its therapeutic properties in treating a range of ailments from cardiovascular to respiratory conditions.[1][2] Modern phytochemical research has unveiled a complex array of bioactive compounds within this plant, including steroidal saponins, homoisoflavonoids, polysaccharides, and amino acids, which are believed to be responsible for its diverse pharmacological effects.[1][2] Among these, the steroidal saponins, and specifically Ophiopogonin D, have garnered significant scientific attention for their potent biological activities. This technical guide provides an in-depth overview of the discovery, isolation, structural elucidation, and biological significance of Ophiopogonin D, a representative steroidal saponin from Ophiopogon japonicus.

Chemical Structure and Properties of Ophiopogonin D

Ophiopogonin D is a C27 steroid glycoside, a class of compounds characterized by a steroidal aglycone linked to one or more sugar moieties. The structural determination of these complex molecules relies heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Experimental Protocols

The isolation and characterization of Ophiopogonin D and other steroidal saponins from Ophiopogon japonicus involve a multi-step process.

Extraction of Crude Saponins

A general procedure for the extraction of crude saponins from the tuberous roots of Ophiopogon japonicus is as follows:

-

Preparation of Plant Material: The dried and powdered roots of Ophiopogon japonicus are used as the starting material.

-

Solvent Extraction: The powdered material is subjected to reflux extraction with an ethanol-water solution (typically 85-95% ethanol). This process is usually repeated 2-3 times to ensure maximum extraction of the saponins.

-

Concentration: The combined extracts are then concentrated under reduced pressure to remove the ethanol, yielding a concentrated aqueous extract.

-

Precipitation and Removal of Impurities: The concentrated extract is refrigerated to precipitate impurities, which are then removed by filtration. The supernatant containing the crude saponins is collected.

Purification of Ophiopogonin D

The crude saponin extract is a complex mixture of various compounds. The purification of Ophiopogonin D is achieved through chromatographic techniques:

-

Macroporous Resin Column Chromatography: The crude extract is passed through a macroporous resin column (e.g., D101). The column is washed with deionized water to remove highly polar impurities, followed by elution with increasing concentrations of ethanol. The fractions containing the target saponins are collected based on preliminary analysis (e.g., Thin Layer Chromatography).

-

Gel Permeation Chromatography: Further purification is often achieved using gel permeation chromatography on columns such as Sephadex G-25 or DEAE Sepharose FF to separate compounds based on their molecular size.

Structural Elucidation

The definitive structure of Ophiopogonin D is determined using a combination of modern spectroscopic methods:

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the isolated compound and as a preliminary analytical tool.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) and tandem mass spectrometry (MS/MS) provide information about the molecular weight and fragmentation pattern of the molecule, which helps in identifying the aglycone and the sugar sequence.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are crucial for determining the complete stereochemistry of the molecule, including the linkages between the sugar units and their attachment to the steroidal aglycone.

Quantitative Data

The yield and purity of saponins from Ophiopogon japonicus can vary depending on the source of the plant material and the extraction and purification methods employed. The following table summarizes representative quantitative data found in the literature for saponin and other relevant constituents from O. japonicus.

| Parameter | Method | Value | Reference |

| Crude Saponin Extraction Rate | Reflux with 85% ethanol | 91.2% | [3] |

| Purity of Borneol Glycoside | Post-purification | >98% | [3] |

| Total Flavonoid Content (CME) | Colorimetric assay | 16.50 ± 0.38 mg RE/g | [4] |

| Extraction Yield (CME) | Gravimetric | 3.89 ± 0.15% (w/w) | [4] |

CME: Chloroform/Methanol Extract; RE: Rutin Equivalents

Biological Activity and Signaling Pathways

Ophiopogonin D and other saponins from Ophiopogon japonicus exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and cardioprotective effects.

Anti-Inflammatory Activity

Ophiopogonin D has been shown to reduce the expression of inflammatory markers such as nitric oxide, IL-1β, and IL-6.[1] This anti-inflammatory effect is attributed to the inhibition of key signaling pathways that regulate inflammatory responses.

Modulation of the Notch Signaling Pathway

Polysaccharide extracts from Ophiopogon japonicus have been found to alleviate cellular injury by inhibiting the Notch signaling pathway.[5] The Notch pathway is a critical regulator of cell communication and is involved in cellular oxidative stress and the development of the nervous system.[5] While this research focused on polysaccharides, it highlights a potential mechanism of action for compounds from this plant.

Visualizations

Experimental Workflow for Isolation and Purification

Caption: General workflow for the isolation and purification of Ophiopogonin D.

Hypothesized Signaling Pathway Modulation by Ophiopogon japonicus Constituents

Caption: Inhibition of pro-inflammatory pathways by O. japonicus constituents.

References

- 1. impactfactor.org [impactfactor.org]

- 2. Extraction and purification of Ophiopogon japonicus polysaccharides, structural characterization, biological activity, safety evaluation, chemical modification and potential applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Method for separating and extracting bomeol glycoside from Ophiopogon japonicus - Eureka | Patsnap [eureka.patsnap.com]

- 4. Homoisoflavonoids and the Antioxidant Activity of Ophiopogon japonicus Root - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Radix Ophiopogonis polysaccharide extracts alleviate MPP+-induced PC-12 cell injury through inhibition of Notch signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Eudesmane Sesquiterpene Glycosides: A Comprehensive Technical Review for Drug Discovery

Abstract

Eudesmane sesquiterpenoids, a diverse class of bicyclic natural products, and their glycosidic derivatives have garnered significant attention in the scientific community. Possessing a characteristic decahydronaphthalene skeleton, these compounds are widely distributed in the plant kingdom and have been isolated from various terrestrial and, to a lesser extent, marine organisms. The addition of one or more sugar moieties to the eudesmane core structure often enhances their bioavailability and modulates their biological profiles. This technical guide provides a comprehensive literature review of eudesmane sesquiterpene glycosides, focusing on their natural sources, chemical diversity, and pharmacological activities. It aims to serve as a resource for researchers, scientists, and drug development professionals by presenting a consolidated view of the current knowledge in the field. This review includes a compilation of quantitative biological data, detailed experimental methodologies for their isolation and bioactivity assessment, and visual representations of key biological pathways and experimental workflows to facilitate a deeper understanding and spur further research into their therapeutic potential.

Introduction

Sesquiterpenoids are a class of C15 terpenoids derived from the biosynthetic precursor farnesyl pyrophosphate (FPP). Among the vast array of sesquiterpenoid skeletons, the eudesmane-type is one of the most common, characterized by a bicyclic structure. The glycosylation of these eudesmane aglycones results in the formation of eudesmane sesquiterpene glycosides, a process that can significantly alter their physicochemical properties and biological activities.

These natural products have been reported to exhibit a wide spectrum of pharmacological effects, including anti-inflammatory, cytotoxic, anti-neuroinflammatory, and lipid-lowering activities.[1][2][3] This diversity in biological function makes them attractive candidates for drug discovery and development. This whitepaper will delve into the specifics of these compounds, providing a structured overview of their chemistry and biology.

Natural Sources and Chemical Diversity

Eudesmane sesquiterpene glycosides are predominantly found in terrestrial plants, with notable concentrations in species from the Asteraceae, Rutaceae, Pittosporaceae, and Sapindaceae families. Marine-derived fungi have also been identified as a source of these compounds.[4] The chemical diversity within this class is vast, arising from variations in the oxygenation pattern of the eudesmane core, the nature and number of sugar units, and the points of glycosidic linkages.

Table 1 provides a summary of representative eudesmane sesquiterpene glycosides, their natural sources, and reported biological activities.

Table 1: Selected Eudesmane Sesquiterpene Glycosides, their Natural Sources, and Biological Activities

| Compound Name | Natural Source(s) | Reported Biological Activity | Reference(s) |

| Dictameudesmnosides A₁-E | Dictamnus dasycarpus | Inhibition of triglyceride accumulation in HepG2 cells. | [1][3] |

| Pumilaside A | Litchi chinensis (seed) | Cytotoxic against various cancer cell lines (A549, LAC, Hela, Hep-G2). | [2] |

| Funingensin A | Litchi chinensis (seed), Parepigynum funingense | Moderate cytotoxicity against Hep-G2 cells. | [2][5] |

| Askoseosides A–D | Aster koraiensis (flowers) | Inhibition of EGF- and TPA-induced cell transformation. | [6] |

| Pitlencosides A–Y | Pittosporum lenticellatum | Anti-neuroinflammatory effects via inhibition of nitric oxide production in BV-2 microglial cells. | [1] |

| Vulgarosides A & B | Artemisia vulgaris | Evaluated for cytotoxicity against five human cancer cell lines, but showed no significant activity (IC50 > 100 µM). | [7] |

| Forsskoditerpenosides A & B | Coleus forskohlii | Relaxative effects on isolated guinea pig tracheal spirals. | [8] |

| Pterodontriol D-6-O-beta-D-glucopyranoside | Parepigynum funingense | Structure elucidated. | [9] |

Biological Activities and Quantitative Data

The pharmacological potential of eudesmane sesquiterpene glycosides is a key driver of research in this area. The most prominent activities reported are anti-inflammatory and cytotoxic effects.

Anti-inflammatory and Anti-neuroinflammatory Activity

Several eudesmane sesquiterpene glycosides have demonstrated significant anti-inflammatory and anti-neuroinflammatory properties. A study on compounds isolated from Pittosporum lenticellatum revealed that several pitlencosides exhibited potent inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-induced BV-2 microglial cells.[1] This inhibition is attributed to the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[1]

Table 2: Anti-inflammatory Activity of Eudesmane Sesquiterpene Glycosides from Pittosporum lenticellatum

| Compound | IC50 for NO Inhibition in BV-2 cells (µM) |

| Pitlencoside D (4) | 7.95 |

| Pitlencoside E (5) | 15.32 |

| Pitlencoside G (7) | 25.88 |

| Pitlencoside H (8) | 12.55 |

| Pitlencoside O (15) | 10.23 |

| Pitlencoside P (16) | 18.91 |

Data extracted from Zhang Q, et al. (2023).[1]

Cytotoxic Activity

The potential of eudesmane sesquiterpene glycosides as anticancer agents has been explored through various cytotoxicity assays. Compounds isolated from lychee seeds (Litchi chinensis) have shown notable activity against a range of human cancer cell lines.[2]

Table 3: Cytotoxic Activity of Eudesmane Sesquiterpene Glycosides from Litchi chinensis

| Compound | Cell Line | IC50 (µM) |

| Pumilaside A | A549 (Lung carcinoma) | 6.29 |

| LAC (Lung adenocarcinoma) | 0.012 | |

| Hela (Cervical cancer) | 0.15 | |

| Hep-G2 (Hepatocellular carcinoma) | 0.026 | |

| Funingensin A | Hep-G2 (Hepatocellular carcinoma) | 39.27 |

| Litchioside A | A549, LAC, Hela, Hep-G2 | > 100 |

| Litchioside B | A549, LAC, Hela, Hep-G2 | > 100 |

Data extracted from Xu et al. (2010).[2]

Experimental Protocols

The isolation and characterization of eudesmane sesquiterpene glycosides, along with the evaluation of their biological activities, involve a series of standard and specialized experimental procedures.

Isolation and Purification

The general workflow for the isolation of these compounds from plant material is depicted in the diagram below.

A typical procedure involves the extraction of dried and powdered plant material with a polar solvent like ethanol.[3] The resulting crude extract is then subjected to liquid-liquid partitioning to separate compounds based on polarity. The aqueous phase, rich in glycosides, is then fractionated using a series of chromatographic techniques, including macroporous resin, silica gel, and Sephadex LH-20 column chromatography.[3] Final purification is often achieved by preparative high-performance liquid chromatography (HPLC).

Structure Elucidation

The structures of isolated compounds are determined using a combination of spectroscopic methods:

-

1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, COSY, HSQC, and HMBC experiments are used to determine the carbon skeleton and the relative stereochemistry.

-

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): This technique is employed to determine the molecular formula of the compound.

-

Acid Hydrolysis: To identify the sugar moieties, the glycoside is hydrolyzed, and the resulting monosaccharides are analyzed, often by HPLC with chiral detection.[3]

-

Electronic Circular Dichroism (ECD): ECD spectroscopy is used to determine the absolute configuration of the molecule.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The concentration of the formazan, which is solubilized, is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the eudesmane sesquiterpene glycosides and a vehicle control. Incubate for the desired period (e.g., 24-72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory Assay (Nitric Oxide Production)

The Griess assay is used to measure nitric oxide (NO) production by cells, typically macrophages like RAW 264.7, as an indicator of inflammation.

Principle: The assay measures the concentration of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO. The Griess reagent converts nitrite into a purple azo compound, the absorbance of which can be measured.

Protocol:

-

Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate and incubate for 24 hours.

-

Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of the eudesmane sesquiterpene glycosides for 1 hour. Then, stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS; 1 µg/mL), and incubate for another 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix 50-100 µL of the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Incubation and Absorbance Measurement: Incubate at room temperature for 10-15 minutes and measure the absorbance at 540 nm.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the IC50 value for NO production inhibition.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of eudesmane sesquiterpene glycosides are often linked to their ability to modulate key signaling pathways involved in the inflammatory response. One of the primary pathways implicated is the nuclear factor-kappa B (NF-κB) pathway.

In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by LPS, a signaling cascade is initiated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus, where it binds to the promoter regions of pro-inflammatory genes, including iNOS and COX-2, and upregulates their transcription. Eudesmane sesquiterpene glycosides may exert their anti-inflammatory effects by inhibiting key steps in this pathway, such as the phosphorylation of IκBα or the nuclear translocation of NF-κB, thereby downregulating the expression of inflammatory mediators.

Conclusion and Future Perspectives

Eudesmane sesquiterpene glycosides represent a promising class of natural products with a diverse range of biological activities, particularly in the areas of anti-inflammatory and anticancer research. The data summarized in this review highlight their potential as lead compounds for the development of new therapeutic agents.

Future research should focus on several key areas:

-

Expansion of the Chemical Library: Continued exploration of new plant and microbial sources is likely to yield novel eudesmane sesquiterpene glycosides with unique structures and biological activities.

-

Mechanism of Action Studies: While initial insights into their mechanisms of action are available, more detailed studies are needed to identify their specific molecular targets and to fully elucidate the signaling pathways they modulate.

-

Structure-Activity Relationship (SAR) Studies: A systematic investigation of the SAR for this class of compounds will be crucial for the rational design of more potent and selective analogues.

-

In Vivo Efficacy and Safety: Promising candidates identified from in vitro studies should be advanced to in vivo animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

References

- 1. Eudesmane sesquiterpenoid glycosides from the leaves of Pittosporum lenticellatum with anti-neuroinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. New Sesquiterpene Glycosides from the Flowers of Aster koraiensis and Their Inhibition Activities on EGF- and TPA-Induced Cell Transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

physical and chemical properties of Ophiopogonoside A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophiopogonoside A is a naturally occurring eudesmane sesquiterpene glycoside isolated from the tubers of Liriope muscari and Ophiopogon japonicus. As a constituent of traditional Chinese medicines derived from these plants, this compound is of significant interest for its potential pharmacological activities. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, alongside methodologies for its isolation and analysis. Furthermore, this guide outlines established experimental protocols for evaluating its potential biological activities, drawing from research on related compounds and extracts from its natural sources.

Physical and Chemical Properties

This compound was first isolated and characterized by Cheng et al. in 2004.[1] While a specific melting point has not been reported, it is described as a white amorphous powder.[1] Its solubility in various solvents has not been quantitatively detailed in the literature.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₁H₃₈O₈ | [1] |

| Molecular Weight | 418.52 g/mol | Calculated from formula |

| Appearance | White amorphous powder | [1] |

| Class | Eudesmane sesquiterpene glycoside | [1] |

Spectroscopic Data

The structural elucidation of this compound was achieved through comprehensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Table 2: ¹H and ¹³C NMR Spectral Data for this compound (in CD₃OD)

| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, multiplicity, J in Hz) |

| Aglycone | ||

| 1 | 79.2 (CH) | 3.50 (dd, 11.0, 4.5) |

| 2 | 31.5 (CH₂) | 1.85 (m), 1.65 (m) |

| 3 | 34.2 (CH₂) | 1.55 (m), 1.45 (m) |

| 4 | 72.9 (C) | |

| 5 | 56.1 (CH) | 1.20 (m) |

| 6 | 78.1 (CH) | 3.80 (dd, 11.5, 4.0) |

| 7 | 51.2 (CH) | 1.70 (m) |

| 8 | 22.1 (CH₂) | 1.50 (m), 1.40 (m) |

| 9 | 41.8 (CH₂) | 1.60 (m), 1.30 (m) |

| 10 | 38.2 (C) | |

| 11 | 26.8 (CH) | 2.10 (m) |

| 12 | 22.8 (CH₃) | 0.92 (d, 7.0) |

| 13 | 22.5 (CH₃) | 0.90 (d, 7.0) |

| 14 | 15.1 (CH₃) | 1.15 (s) |

| 15 | 28.5 (CH₃) | 1.25 (s) |

| Glucose Moiety | ||

| 1' | 102.5 (CH) | 4.35 (d, 7.5) |

| 2' | 75.2 (CH) | 3.20 (m) |

| 3' | 78.1 (CH) | 3.35 (m) |

| 4' | 71.6 (CH) | 3.30 (m) |

| 5' | 77.9 (CH) | 3.40 (m) |

| 6' | 62.8 (CH₂) | 3.85 (m), 3.65 (m) |

Data sourced from Cheng et al., 2004.[1]

Experimental Protocols

Isolation and Purification of this compound

The following protocol is based on the method described by Cheng et al. (2004) for the isolation of this compound from the tubers of Ophiopogon japonicus.[1]

-

Extraction:

-

Air-dried and powdered tubers of Ophiopogon japonicus are extracted with 95% ethanol at room temperature.

-

The ethanol extract is concentrated under reduced pressure to yield a crude extract.

-

-

Partitioning:

-

The crude extract is suspended in water and partitioned successively with petroleum ether, diethyl ether, and n-butanol.

-

The n-butanol fraction, which is expected to contain the glycosides, is concentrated.

-

-

Chromatography:

-

The n-butanol extract is subjected to column chromatography on a macroporous resin (e.g., Diaion HP-20) and eluted with a gradient of methanol in water.

-

Fractions containing compounds of interest are further purified by repeated column chromatography on silica gel, eluting with a gradient of methanol in chloroform.

-

Final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.

-

While specific biological studies on isolated this compound are limited, extracts of Ophiopogon japonicus have demonstrated anti-inflammatory, cardiovascular protective, and neuroprotective properties. The following are representative experimental protocols that can be employed to assess these potential activities for this compound.

Anti-inflammatory Activity Assessment

A common in vitro model to screen for anti-inflammatory activity involves the use of lipopolysaccharide (LPS)-stimulated macrophages.

Protocol: Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

-

Cell Culture:

-

RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.

-

-

Treatment:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The medium is replaced with fresh medium containing various concentrations of this compound for 1-2 hours.

-

Cells are then stimulated with LPS (1 µg/mL) for 24 hours.

-

-

Nitric Oxide Measurement:

-

The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

Equal volumes of supernatant and Griess reagent are mixed and incubated at room temperature for 15 minutes.

-

The absorbance is measured at 540 nm using a microplate reader.

-

-

Data Analysis:

-

A standard curve is generated using known concentrations of sodium nitrite.

-

The percentage of NO inhibition by this compound is calculated relative to the LPS-only treated control.

-

Signaling Pathway Analysis (NF-κB)

The anti-inflammatory effects of natural products are often mediated through the inhibition of the NF-κB signaling pathway.

Cardiovascular Protective Activity Assessment

The H9c2 cell line, derived from embryonic rat heart tissue, is a widely used in vitro model to study cardiotoxicity and cardioprotection.

Protocol: Protection Against H₂O₂-Induced Oxidative Stress in H9c2 Cardiomyocytes

-

Cell Culture:

-

H9c2 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

-

Treatment:

-

Cells are seeded in 96-well plates.

-

Cells are pre-treated with various concentrations of this compound for 24 hours.

-

Subsequently, the cells are exposed to hydrogen peroxide (H₂O₂) to induce oxidative stress.

-

-

Cell Viability Assay:

-

Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

MTT solution is added to each well and incubated for 4 hours.

-

The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.

-

-

Measurement of Oxidative Stress Markers:

-

Intracellular reactive oxygen species (ROS) levels can be measured using fluorescent probes like DCFH-DA.

-

The activities of antioxidant enzymes such as superoxide dismutase (SOD) and catalase can be determined using commercially available kits.

-

Neuroprotective Activity Assessment

The SH-SY5Y human neuroblastoma cell line is a common model for studying neurodegenerative diseases and neuroprotection.

Protocol: Protection Against Glutamate-Induced Excitotoxicity in SH-SY5Y Cells

-

Cell Culture and Differentiation:

-

SH-SY5Y cells are cultured in a 1:1 mixture of DMEM and F-12 medium supplemented with 10% fetal bovine serum.

-

For differentiation into a more neuron-like phenotype, cells can be treated with retinoic acid for several days prior to the experiment.

-

-

Treatment:

-

Differentiated cells are seeded in 96-well plates.

-

Cells are pre-treated with various concentrations of this compound for 24 hours.

-

Excitotoxicity is induced by exposing the cells to a high concentration of glutamate.

-

-

Cell Viability Assay:

-

Cell viability is measured using the MTT assay as described previously.

-

-

Assessment of Apoptosis:

-

Apoptosis can be quantified by flow cytometry after staining with Annexin V-FITC and propidium iodide.

-

The expression of apoptosis-related proteins such as Bax, Bcl-2, and cleaved caspase-3 can be analyzed by Western blotting.

-

Conclusion

This compound is a structurally characterized sesquiterpene glycoside with potential for further pharmacological investigation. This guide provides the foundational physicochemical data and a detailed protocol for its isolation. While direct biological studies on the pure compound are currently lacking, the provided experimental frameworks for assessing its anti-inflammatory, cardiovascular protective, and neuroprotective activities offer a clear path for future research. The exploration of this compound and its potential therapeutic benefits holds promise for the development of new drugs from natural sources.

References

Ophiopogonoside A CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ophiopogonoside A is a sesquiterpene glycoside isolated from plants of the Ophiopogon and Liriope genera. While detailed research on the specific biological activities of this compound is limited, the extracts of its source plants, particularly Ophiopogon japonicus, have demonstrated a range of pharmacological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. This technical guide provides the fundamental chemical information for this compound and explores the broader context of the bioactive compounds found in Ophiopogon japonicus, including relevant experimental protocols and potential signaling pathways.

Chemical and Physical Properties of this compound

This compound is a cis-eudesmane sesquiterpene glycoside. The fundamental chemical identifiers for this compound are summarized in the table below.

| Property | Value |

| CAS Number | 791849-22-4 |

| Molecular Formula | C₂₁H₃₈O₈ |

| Molecular Weight | 418.52 g/mol |

| IUPAC Name | (2R,3R,4S,5S,6R)-2-[[(1R,2S,4aR,5R,8S,8aR)-5,8-dihydroxy-4a,8-dimethyl-2-propan-2-yl-1,2,3,4,5,6,7,8a-octahydronaphthalen-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

Biological Activities of Compounds from Ophiopogon japonicus

Anti-inflammatory Activity

Several compounds isolated from Ophiopogon japonicus have demonstrated significant anti-inflammatory effects. For instance, in a study utilizing lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells, various homoisoflavonoids and other compounds showed inhibitory effects on the production of nitric oxide (NO) and pro-inflammatory cytokines.[1][2]

Table 1: Anti-inflammatory Activity of Compounds from Ophiopogon japonicus

| Compound | Assay | Endpoint | IC₅₀ Value (µg/mL) |

| 4′-O-Demethylophiopogonanone E | Inhibition of IL-1β production | Cytokine Production | 32.5 ± 3.5 |

| 4′-O-Demethylophiopogonanone E | Inhibition of IL-6 production | Cytokine Production | 13.4 ± 2.3 |

| Palmitic acid | Inhibition of NO production | NO Production | 33.4 ± 2.9 |

| Desmethylisoophiopogonone B | Inhibition of NO production | NO Production | 14.1 ± 1.5 |

| 5,7-dihydroxy-6-methyl-3-(4′-hydroxybenzyl) chromone | Inhibition of NO production | NO Production | 10.9 ± 0.8 |

Data from a study on compounds isolated from the rhizome of Ophiopogon japonicas.[1][2]

Antioxidant Activity

The antioxidant potential of Ophiopogon japonicus root extracts has been attributed to its homoisoflavonoid content.[3] In various in-vitro assays, compounds such as methylophiopogonanone A and B have shown potent radical scavenging activity.[3]

Neuroprotective Effects

Polysaccharide extracts from Radix Ophiopogonis have been shown to alleviate MPP+-induced injury in PC-12 cells, a common model for Parkinson's disease research. This protective effect is associated with the inhibition of oxidative stress and the Notch signaling pathway.

Experimental Protocols

Detailed experimental protocols specifically utilizing this compound are not extensively documented. However, the following sections describe general methodologies commonly employed in the research of bioactive compounds from Ophiopogon japonicus.

Isolation and Purification of Sesquiterpene Glycosides

A general procedure for the isolation of sesquiterpene glycosides from Liriope muscari and Ophiopogon japonicus involves the following steps:

-

Extraction: The dried and powdered tubers are extracted with a solvent such as methanol or ethanol.

-

Solvent Partitioning: The crude extract is then partitioned with solvents of varying polarity, such as n-hexane and ethyl acetate, to separate compounds based on their solubility.

-

Chromatography: The resulting fractions are subjected to multiple rounds of column chromatography. Common stationary phases include silica gel and Sephadex LH-20.

-

Final Purification: Final purification is often achieved using semi-preparative High-Performance Liquid Chromatography (HPLC).

-

Structure Elucidation: The structure of the isolated compounds is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[4][5]

Anti-inflammatory Activity Assay (in vitro)

This protocol describes the assessment of anti-inflammatory activity by measuring the inhibition of nitric oxide production in LPS-stimulated RAW 264.7 macrophages.

-

Cell Culture: RAW 264.7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Cell Viability Assay: To rule out cytotoxicity, cells are treated with various concentrations of the test compound for 24 hours, and cell viability is assessed using an MTT assay.

-

LPS Stimulation: Cells are pre-treated with the test compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.

-

Nitric Oxide Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC₅₀ value is determined from the dose-response curve.

Signaling Pathways

Direct evidence of this compound modulating specific signaling pathways is currently lacking. However, research on other constituents of Ophiopogon japonicus provides insights into potential mechanisms of action.

MAPK and NF-κB Signaling Pathways

The anti-inflammatory effects of some homoisoflavonoids from Ophiopogon japonicus have been linked to the inhibition of the phosphorylation of ERK1/2 and JNK in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[6] This, in turn, can suppress the activation of the transcription factor NF-κB, a key regulator of inflammatory gene expression.

Conclusion and Future Directions

This compound is a structurally characterized natural product with potential for further pharmacological investigation. While direct evidence of its biological activity is currently limited, the well-documented therapeutic properties of its source plant, Ophiopogon japonicus, suggest that this compound may contribute to these effects. Future research should focus on isolating sufficient quantities of this compound to perform comprehensive in vitro and in vivo studies to elucidate its specific biological activities and mechanisms of action. Such studies would be invaluable for drug development professionals seeking to explore novel therapeutic agents from natural sources.

References

- 1. Radix Ophiopogonis polysaccharide extracts alleviate MPP+-induced PC-12 cell injury through inhibition of Notch signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel steroidal glycoside, ophiofurospiside A from Ophiopogon japonicus (Thunb.) Ker-Gawl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Multi-targeted natural products evaluation based on biological activity prediction with PASS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Extraction, purification, structural characterization, bioactivities, modifications and structure–activity relationship of polysaccharides from Ophiopogon japonicus: a review [frontiersin.org]

- 5. Extraction and purification of Ophiopogon japonicus polysaccharides, structural characterization, biological activity, safety evaluation, chemical modification and potential applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Preliminary Studies on the Bioactivity of Ophiopogonoside A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The majority of detailed research available focuses on Ophiopogonin D, a steroidal glycoside from Ophiopogon japonicus. Ophiopogonoside A is understood to be a closely related saponin, and for the purposes of this guide, the findings on Ophiopogonin D are presented as a strong proxy for the bioactivity of this compound. Further studies are warranted to delineate the specific activities of this compound.

Introduction

This compound, a steroidal saponin isolated from the tuberous root of Ophiopogon japonicus, is a member of a class of bioactive compounds that have demonstrated significant therapeutic potential across a range of preclinical studies. This technical guide provides a comprehensive overview of the preliminary research into the bioactivity of this compound and its close analogue, Ophiopogonin D. The document details its multifaceted pharmacological effects, including anti-inflammatory, anti-cancer, cardiovascular protective, neuroprotective, and anti-diabetic activities. This guide is intended to serve as a resource for researchers and professionals in drug development by summarizing key quantitative data, outlining detailed experimental protocols, and visualizing the associated signaling pathways.

Anti-inflammatory Activity

Ophiopogonin D has been shown to exert potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[1][2] Studies have demonstrated its ability to reduce the production of pro-inflammatory mediators in various inflammatory models.

Quantitative Data: Anti-inflammatory Effects

| Compound | Model | Parameter Measured | Result (IC50) | Reference |

| Ophiopogonin D | PMA-induced adhesion of HL-60 cells to ECV304 cells | Cell Adhesion | 1.38 nmol/l | [3] |

| Ruscogenin (another saponin from O. japonicus) | PMA-induced adhesion of HL-60 cells to ECV304 cells | Cell Adhesion | 7.76 nmol/l | [3] |

| Aqueous Extract of Radix Ophiopogon japonicus | PMA-induced adhesion of HL-60 cells to ECV304 cells | Cell Adhesion | 42.85 µg/ml | [3] |

Experimental Protocols

Inhibition of Pro-inflammatory Cytokine Production

-

Cell Line: Mouse macrophage cell line (RAW 264.7).

-

Stimulus: Lipopolysaccharide (LPS) to induce an inflammatory response.

-

Treatment: Cells are pre-treated with varying concentrations of Ophiopogonin D prior to LPS stimulation.

-

Assay: The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).

-

Endpoint: Determination of the concentration-dependent inhibition of cytokine production by Ophiopogonin D.

Western Blot Analysis of MAPK and NF-κB Signaling Pathways

-

Cell Lysate Preparation: Following treatment with Ophiopogonin D and/or LPS, cells are lysed to extract total protein.

-

Protein Quantification: The total protein concentration is determined using a BCA protein assay.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against key signaling proteins (e.g., phospho-p38, phospho-ERK1/2, phospho-JNK, phospho-IκBα, and NF-κB p65) and their total protein counterparts.

-

Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The relative phosphorylation levels of the target proteins are quantified to assess the inhibitory effect of Ophiopogonin D on these pathways.[1][2]

Signaling Pathway

References

Identifying Ophiopogonoside A in Plant Extracts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophiopogonoside A, a steroidal saponin found in the roots of Ophiopogon japonicus (Liliaceae), represents a class of bioactive compounds with potential therapeutic applications. The identification and quantification of such compounds in complex plant extracts are critical for quality control, drug discovery, and mechanistic studies. This technical guide provides a comprehensive overview of the methodologies employed in the extraction, isolation, and characterization of steroidal saponins from Ophiopogon species, with a focus on the analytical techniques required for their identification.

Due to the limited availability of specific data for this compound, this guide will utilize data and protocols for closely related and well-characterized steroidal saponins from Ophiopogon japonicus as a representative framework. The principles and methodologies described herein are broadly applicable to the study of this compound and other similar steroidal saponins.

I. Extraction and Isolation of Steroidal Saponins

The initial step in the identification of this compound is the efficient extraction of steroidal saponins from the plant material, typically the dried tubers of Ophiopogon japonicus. A general workflow for extraction and isolation is presented below.

Experimental Protocol: Extraction and Fractionation

-

Preparation of Plant Material: Dried tubers of Ophiopogon japonicus are ground into a fine powder to increase the surface area for efficient extraction.

-

Extraction: The powdered plant material is extracted with methanol at room temperature. This process is typically repeated multiple times to ensure complete extraction of the target compounds.

-

Concentration: The combined methanol extracts are concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Steroidal saponins, being glycosides, are relatively polar and will predominantly partition into the n-butanol fraction.

-

Column Chromatography: The n-butanol fraction, which is enriched with saponins, is subjected to column chromatography for further separation. Common stationary phases include silica gel and octadecylsilyl (ODS) silica gel. Elution is performed with a gradient of solvents, typically mixtures of chloroform, methanol, and water.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target saponins are further purified by preparative HPLC to yield the isolated compounds in high purity.

II. Analytical Identification and Quantification

Once isolated, or for the analysis of the enriched extract, various analytical techniques are employed for the identification and quantification of this compound and related saponins.

A. High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for the separation and quantification of steroidal saponins. Due to their lack of a strong chromophore, these compounds are often detected using an Evaporative Light Scattering Detector (ELSD) or coupled to a mass spectrometer.

Table 1: Representative HPLC Method for Steroidal Saponin Analysis

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile (A) and Water (B) |

| Gradient | 0-45 min, 35-55% A |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detector | Evaporative Light Scattering Detector (ELSD) |

| ELSD Drift Tube Temp. | 100 °C |

| Nebulizer Gas Flow | 3.0 L/min |

B. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides structural information based on the mass-to-charge ratio (m/z) of the parent ion and its fragmentation patterns, enabling the identification of known and potentially novel saponins.

Table 2: Representative LC-MS Method for Steroidal Saponin Analysis

| Parameter | Condition |

| LC System | Ultra-Fast Liquid Chromatography (UFLC) |

| Column | C18 reverse-phase (e.g., 2.0 x 100 mm, 2.5 µm) |

| Mobile Phase | 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B) |

| Gradient | Optimized for separation of saponins |

| Flow Rate | 0.4 mL/min |